N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MBA , is a synthetic organic compound. Its chemical formula is C₁₃H₁₆N₆O₂S, and it combines a purine base (derived from adenine) with an acetamide group. The compound’s structure includes a benzyl group attached to the nitrogen atom of the purine ring via a methoxy (OCH₃) linker. MBA is of interest due to its potential biological activities and applications.
Vorbereitungsmethoden
2.1 Synthetic Routes: Several synthetic routes exist for MBA, but one common method involves the following steps:
Purine Derivative Synthesis: Start with a purine derivative (e.g., 6-mercaptopurine) and react it with 4-methoxybenzyl chloride to form the benzylated purine intermediate.
Acetylation: The benzylated purine intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The resulting MBA compound is purified through recrystallization or chromatography.
2.2 Industrial Production: MBA is not produced on an industrial scale, but it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
MBA can undergo various chemical reactions:
Oxidation: MBA can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the benzyl group can yield the corresponding methyl derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed during these reactions depend on reaction conditions and substituents. For example, reduction of the benzyl group leads to N-(4-methoxyethyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
MBA has diverse applications:
Medicine: MBA derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Chemical Biology: MBA-based probes help study purine-related pathways and enzyme activity.
Industry: MBA serves as a building block for other compounds.
Wirkmechanismus
The exact mechanism of MBA’s effects remains an active area of research. It likely involves interactions with purine receptors, enzymes, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
MBA’s uniqueness lies in its combination of a purine scaffold with a benzyl group. Similar compounds include 6-mercaptopurine (without the benzyl group) and other purine-based derivatives.
Eigenschaften
Molekularformel |
C15H15N5O2S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
InChI-Schlüssel |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.